molecular formula C16H15ClN4O4S B046552 6-S-(4-Chlorophenyl)-6-thio-inosine CAS No. 132089-81-7

6-S-(4-Chlorophenyl)-6-thio-inosine

Cat. No.: B046552
CAS No.: 132089-81-7
M. Wt: 394.8 g/mol
InChI Key: DEXFHLHTSMRDHE-XNIJJKJLSA-N
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Description

(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound features a purine base with a 4-chlorophenyl group and a sulfanyl group, attached to a sugar moiety with hydroxymethyl and diol functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the 4-chlorophenyl and sulfanyl groups. The final steps involve the attachment of the sugar moiety and the formation of the hydroxymethyl and diol functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its purine base is of particular interest due to its similarity to nucleotides, which are essential for DNA and RNA synthesis.

Medicine

In medicine, (2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is investigated for its potential therapeutic properties. It may act as an antiviral or anticancer agent, targeting specific molecular pathways.

Industry

In industrial applications, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, modulating their activity. The chlorophenyl and sulfanyl groups may enhance the compound’s binding affinity and specificity. The sugar moiety facilitates cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with various substituents, such as:

  • (2R,3R,4S,5R)-2-[6-(4-Methylphenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
  • (2R,3R,4S,5R)-2-[6-(4-Fluorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Uniqueness

What sets (2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol apart is its specific combination of functional groups. The presence of the 4-chlorophenyl group and the sulfanyl group provides unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5H2/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXFHLHTSMRDHE-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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